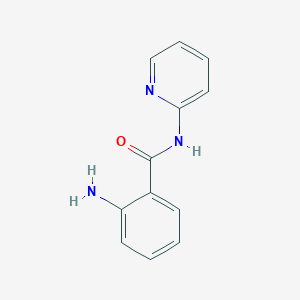

2-Amino-n-pyridin-2-ylbenzamide

概要

説明

2-Amino-n-pyridin-2-ylbenzamide is a chemical compound . It is used in scientific research and its unique structure allows for various applications, including drug development and catalysis.

Synthesis Analysis

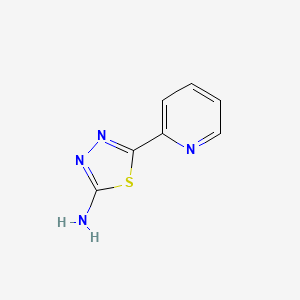

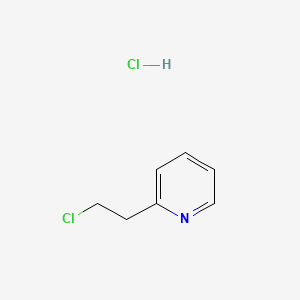

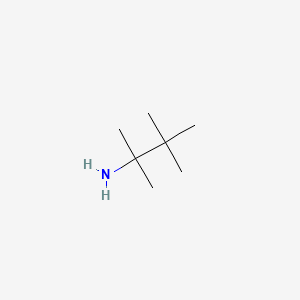

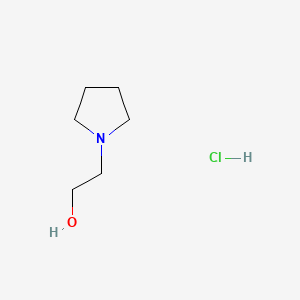

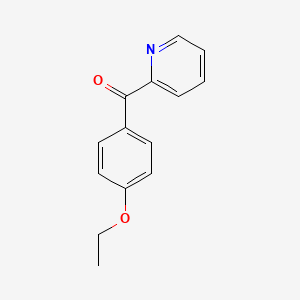

The synthesis of 2-Amino-n-pyridin-2-ylbenzamide has been reported in several studies . For instance, one study describes the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .Molecular Structure Analysis

The molecular formula of 2-Amino-n-pyridin-2-ylbenzamide is C12H11N3O . More detailed information about its structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-n-pyridin-2-ylbenzamide can be found in various chemical databases .科学的研究の応用

Medicinal Chemistry: Antifungal Applications

2-Amino-N-(2-pyridinyl)benzamide has been identified as a core structure in compounds with potential antifungal properties . The compound’s derivatives have been used as fungicides, showcasing its relevance in combating fungal infections in plants, which can be extended to medical applications for treating fungal diseases in humans.

将来の方向性

The nitrogen-bearing heterocycle pyridine, which includes 2-Amino-n-pyridin-2-ylbenzamide, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

作用機序

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 . These organisms are causative agents of sleeping sickness and malaria, respectively .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, potentially disrupting the normal functioning of the target organisms .

Biochemical Pathways

Similar compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting that they may interfere with the biochemical pathways of these organisms .

Result of Action

Similar compounds have shown quite good antitrypanosomal activity and excellent antiplasmodial activity .

特性

IUPAC Name |

2-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCOYXQCGOWJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951994 | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(pyridin-2-yl)benzamide | |

CAS RN |

29483-72-5 | |

| Record name | 2-Amino-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC124027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-(pyridin-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

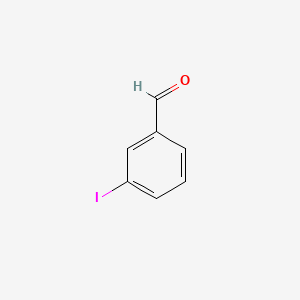

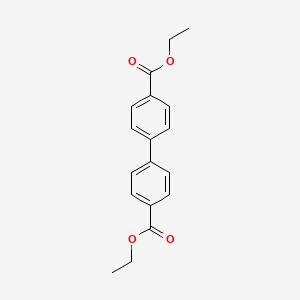

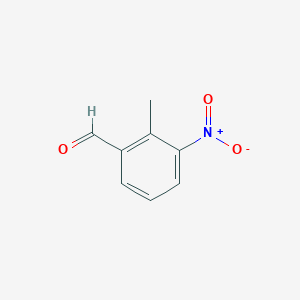

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)

![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1295972.png)